molecular formula C7H10N2O4 B102853 CYCLO(-GLY-GLU) CAS No. 16364-35-5

CYCLO(-GLY-GLU)

Cat. No.: B102853
CAS No.: 16364-35-5
M. Wt: 186.17 g/mol
InChI Key: WFLSPLQAZRBQJX-BYPYZUCNSA-N
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Description

3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid is a natural product found in Streptomyces nigra with data available.

Scientific Research Applications

Synthesis and Derivatives

3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid and its derivatives have been studied extensively in the context of synthetic chemistry. A notable example is the synthesis of chiral non-racemic derivatives starting from (S)-glutamate, leading to compounds with potential receptor binding properties (Weigl & Wünsch, 2002). Similarly, macrocyclic peptides have been synthesized using novel dipeptides derived from this compound, demonstrating its versatility in creating complex molecular structures (Yamashita et al., 2009).

Biological and Pharmacological Potential

The biological and pharmacological potential of derivatives of 3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid is also significant. Studies have explored its use in the synthesis of spirocyclic 2,6-dioxopiperazines, which have various applications in medicinal chemistry (González-Vera et al., 2005). Additionally, research has been conducted on novel organotin(IV) carboxylate compounds with propanoic acid derivatives, highlighting their antiproliferative properties in the context of cancer research (Pantelić et al., 2021).

Chemical Analysis and Quality Control

The compound and its derivatives have also been a focus in the field of analytical chemistry, particularly in the context of quality control of pharmaceutical ingredients. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to analyze and test promising active pharmaceutical ingredients among derivatives of this compound (Zubkov et al., 2016).

Properties

IUPAC Name

3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-5-3-8-7(13)4(9-5)1-2-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSPLQAZRBQJX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428620
Record name 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16364-35-5
Record name 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CYCLO(-GLY-GLU)
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CYCLO(-GLY-GLU)
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CYCLO(-GLY-GLU)
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CYCLO(-GLY-GLU)
Reactant of Route 5
CYCLO(-GLY-GLU)
Reactant of Route 6
CYCLO(-GLY-GLU)

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